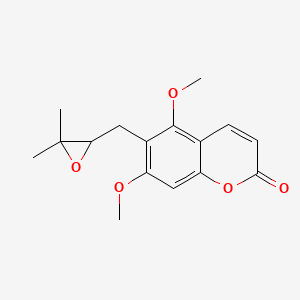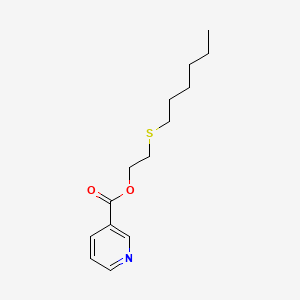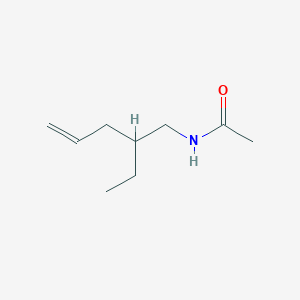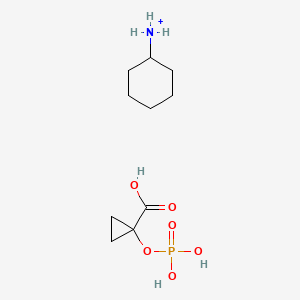
(5-Cyano-2-(trifluoromethyl)pyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Cyano-2-(trifluoromethyl)pyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C7H4BF3N2O2. This compound is characterized by the presence of a cyano group, a trifluoromethyl group, and a boronic acid moiety attached to a pyridine ring. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyano-2-(trifluoromethyl)pyridin-4-yl)boronic acid typically involves the introduction of the boronic acid group onto the pyridine ring. One common method is the hydroboration of an appropriate pyridine derivative. This process involves the addition of a borane reagent to the pyridine ring, followed by oxidation to yield the boronic acid .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may involve the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
(5-Cyano-2-(trifluoromethyl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The cyano and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, boronic esters, and coupled organic compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
(5-Cyano-2-(trifluoromethyl)pyridin-4-yl)boronic acid has several scientific research applications:
Chemistry: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: Utilized in the development of biologically active compounds and pharmaceuticals.
Medicine: Plays a role in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of (5-Cyano-2-(trifluoromethyl)pyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
相似化合物的比较
Similar Compounds
2-(Trifluoromethyl)pyridine-4-boronic acid: Similar structure but lacks the cyano group.
2-(Cyclohexylmethylamino)pyridine-5-boronic acid pinacol ester: Contains a different substituent on the pyridine ring.
2-(2-Morpholinoethylamino)pyridine-5-boronic acid pinacol ester: Another derivative with a morpholinoethylamino group.
Uniqueness
The presence of both the cyano and trifluoromethyl groups in (5-Cyano-2-(trifluoromethyl)pyridin-4-yl)boronic acid imparts unique electronic properties, making it particularly useful in specific synthetic applications. These groups can influence the reactivity and selectivity of the compound in various chemical reactions .
属性
分子式 |
C7H4BF3N2O2 |
|---|---|
分子量 |
215.93 g/mol |
IUPAC 名称 |
[5-cyano-2-(trifluoromethyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C7H4BF3N2O2/c9-7(10,11)6-1-5(8(14)15)4(2-12)3-13-6/h1,3,14-15H |
InChI 键 |
SEJNFJIXTCEJPL-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC=C1C#N)C(F)(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phenol, 2-[[[3-(dimethylamino)propyl]imino]methyl]-](/img/structure/B14080707.png)
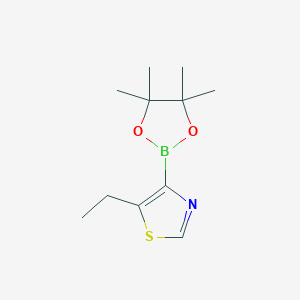
![3-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid](/img/structure/B14080715.png)
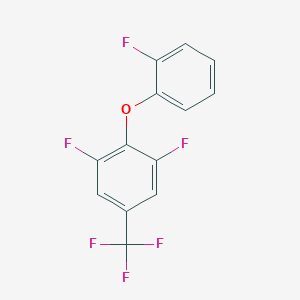

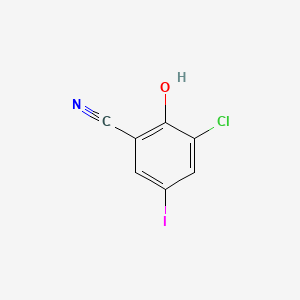
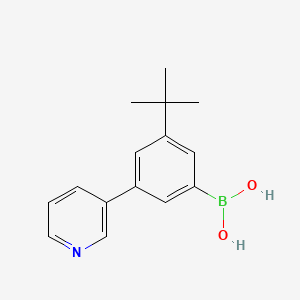
![7-(2-chlorobenzyl)-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14080743.png)
